1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine
CAS No.:
Cat. No.: VC14627445
Molecular Formula: C20H33N3
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33N3 |
|---|---|
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine |
| Standard InChI | InChI=1S/C20H33N3/c1-3-18(2)22-13-15-23(16-14-22)20-9-11-21(12-10-20)17-19-7-5-4-6-8-19/h4-8,18,20H,3,9-17H2,1-2H3 |
| Standard InChI Key | SGHRSORVZFULQK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine, reflects its bipartite structure:
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A 1-benzylpiperidin-4-yl group, comprising a piperidine ring substituted at the 1-position with a benzyl group (-) and functionalized at the 4-position.
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A 4-(butan-2-yl)piperazine moiety, featuring a piperazine ring with a branched butan-2-yl (-) substituent at the 4-position .
Key physicochemical properties include:
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Solubility: Moderate solubility in polar organic solvents (e.g., THF, DMSO) due to its tertiary amine groups.
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LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic and Computational Data
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NMR: -NMR spectra exhibit characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine/pyrrolidine methylene groups (δ 2.5–3.5 ppm), and butan-2-yl methyl protons (δ 0.8–1.2 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 315.5 ([M+H]) .
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Molecular Docking: Computational models predict strong interactions with sigma-1 receptors () via hydrogen bonding between the piperazine nitrogen and Glu172/Asp126 residues .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine typically involves multi-step nucleophilic substitution and reductive amination reactions:
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Formation of 1-Benzylpiperidin-4-amine:
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Introduction of Piperazine Moiety:
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
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Crystallography: X-ray diffraction confirms the chair conformation of the piperidine ring and equatorial orientation of the benzyl group .
Pharmacological Activity and Mechanism of Action
Sigma Receptor Interactions
1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine exhibits nanomolar affinity for (), acting as a potent antagonist . This activity contrasts with piperazine-based analogs (e.g., compound 4 in ), which show 60-fold lower affinity due to differences in protonation states at physiological pH .
In Vivo Antinociceptive Effects
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Loperamide Potentiation: Co-administration with the opioid agonist loperamide (4 mg/kg, sc) enhances antinociception in murine models, increasing paw withdrawal latency by 150% compared to loperamide alone .
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Naloxone Reversal: The antinociceptive effect is fully reversed by naloxone (1 mg/kg, sc), confirming opioid receptor dependence .
Selectivity Profile
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Sigma-2 Receptor (): Moderate affinity (), 330-fold lower than for .
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Off-Target Interactions: Minimal binding to dopamine D or serotonin 5-HT receptors () .
Structure-Activity Relationships (SAR)
Impact of Piperidine vs. Piperazine Cores
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Piperidine Superiority: Replacement of piperazine with piperidine (as in compound 5 ) enhances affinity due to optimal protonation at physiological pH (monoprotonated vs. diprotonated states) .
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Butan-2-yl Substitution: The branched alkyl chain improves metabolic stability by shielding the piperazine nitrogen from cytochrome P450 oxidation .
Benzyl Group Modifications
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Para-Substitution: Electron-donating groups (e.g., -OCH) at the benzyl para position reduce affinity by 40%, likely due to steric hindrance .
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Removal of Benzyl: Leads to a 90% loss of activity, underscoring its role in receptor anchoring .
Comparative Analysis with Related Compounds
| Parameter | 1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine | Naftopidil (α-Antagonist) | S1RA (σR Antagonist) |
|---|---|---|---|
| Molecular Weight | 315.5 g/mol | 392.5 g/mol | 401.9 g/mol |
| σR | 3.64 nM | >10,000 nM | 1.2 nM |
| Half-Life (Rat) | 2.3 hours | 4.1 hours | 5.8 hours |
| BBB Penetration | High (LogP = 2.9) | Moderate (LogP = 2.1) | Low (LogP = 1.8) |
Table 1: Comparative pharmacological profiles of select piperazine derivatives .
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